5-Bromo-1-chloronaphtho[2,1-b]thiophene-2-carboxylic acid
Description
Properties
Molecular Formula |
C13H6BrClO2S |
|---|---|
Molecular Weight |
341.61 g/mol |
IUPAC Name |
5-bromo-1-chlorobenzo[e][1]benzothiole-2-carboxylic acid |
InChI |
InChI=1S/C13H6BrClO2S/c14-8-5-9-10(7-4-2-1-3-6(7)8)11(15)12(18-9)13(16)17/h1-5H,(H,16,17) |
InChI Key |
KPELNASRJOXJAQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC3=C2C(=C(S3)C(=O)O)Cl)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-1-chloronaphtho[2,1-b]thiophene-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the bromination and chlorination of naphtho[2,1-b]thiophene-2-carboxylic acid. The reaction conditions often require the use of strong halogenating agents and controlled temperatures to ensure selective substitution at the desired positions.
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The presence of bromine and chlorine atoms makes the compound susceptible to nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Organic Synthesis
The compound plays a crucial role in organic synthesis, particularly in the development of new synthetic methodologies. Its structure allows for various chemical reactions, including:
- Electrophilic Aromatic Substitution: The presence of bromine and chlorine substituents enhances its reactivity towards electrophiles.
- Cross-Coupling Reactions: It can participate in Suzuki and Stille coupling reactions to form biaryl compounds, which are valuable in pharmaceuticals and agrochemicals.
Table 1: Summary of Synthetic Reactions Involving 5-Bromo-1-chloronaphtho[2,1-b]thiophene-2-carboxylic acid
| Reaction Type | Description |
|---|---|
| Electrophilic Aromatic Substitution | Reacts with electrophiles to form substituted derivatives. |
| Cross-Coupling | Forms biaryl compounds via coupling with organometallic reagents. |
Medicinal Chemistry
Research indicates that compounds similar to this compound exhibit a range of biological activities. Its potential applications include:
- Anticancer Activity: Preliminary studies suggest that this compound may inhibit the growth of certain cancer cell lines.
- Antimicrobial Properties: Similar compounds have shown effectiveness against various bacteria and fungi.
Case Study: Anticancer Activity
A study demonstrated that derivatives of naphtho[2,1-b]thiophenes exhibited selective cytotoxicity against human cancer cell lines, suggesting that this compound could be further explored for anticancer drug development .
Material Science
The compound's unique electronic properties make it suitable for applications in material science:
- Organic Electronics: Its ability to act as a semiconductor can be harnessed in organic light-emitting diodes (OLEDs) and organic solar cells.
- Dye Sensitization: The compound can be used in dye-sensitized solar cells due to its light absorption properties.
Table 2: Material Applications of this compound
| Application Type | Description |
|---|---|
| Organic Electronics | Used in OLEDs and solar cells as a semiconductor material. |
| Dye Sensitization | Acts as a sensitizer in solar cell technology. |
Research and Development
Ongoing research focuses on optimizing the synthesis of this compound to enhance its yield and purity. Studies are also investigating its interactions with biological macromolecules, such as proteins and nucleic acids, to better understand its mechanism of action.
Techniques Used in Research:
- NMR Spectroscopy: To analyze structural characteristics.
- X-ray Crystallography: For precise molecular structure determination.
- Biological Assays: To evaluate anticancer and antimicrobial activities.
Mechanism of Action
The mechanism of action of 5-Bromo-1-chloronaphtho[2,1-b]thiophene-2-carboxylic acid involves its interaction with various molecular targets. The presence of halogen atoms enhances its ability to participate in halogen bonding, which can influence its binding affinity to biological targets. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert specific biological effects.
Comparison with Similar Compounds
Chemical Identity :
- CAS No.: 1394023-48-3
- Molecular Formula : C₁₃H₆BrClO₂S
- Molecular Weight : 341.61 g/mol
- Purity : ≥97% .
Structural Features :
This compound belongs to the naphthothiophene family, characterized by a fused naphthalene-thiophene backbone. The substitution pattern includes a bromine atom at position 5, a chlorine atom at position 1, and a carboxylic acid group at position 2. These substituents confer distinct electronic and steric properties, making it a versatile intermediate in medicinal chemistry and combinatorial synthesis .
Structural and Physicochemical Comparisons
Table 1: Key Structural and Molecular Parameters
| Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|---|
| 5-Bromo-1-chloronaphtho[2,1-b]thiophene-2-carboxylic acid | 1394023-48-3 | C₁₃H₆BrClO₂S | 341.61 | Br (C5), Cl (C1), COOH (C2) |
| 5-Bromobenzo[b]thiophene-2-carboxylic acid | 7312-10-9 | C₉H₄BrO₂S | 256.09 | Br (C5), COOH (C2) |
| 4-Bromo-5-methylthiophene-2-carboxylic acid | 29421-99-6 | C₆H₅BrO₂S | 221.08 | Br (C4), CH₃ (C5), COOH (C2) |
| 3-Bromo-5-chlorothiophene-2-carboxylic acid | 60729-38-6 | C₅H₂BrClO₂S | 241.49 | Br (C3), Cl (C5), COOH (C2) |
Key Observations :
Backbone Complexity: The target compound features a naphtho[2,1-b]thiophene system, which is bulkier and more lipophilic than simpler benzo[b]thiophene or monocyclic thiophene analogs (e.g., 5-Bromobenzo[b]thiophene-2-carboxylic acid) .
Lipophilicity : Calculated logP (clogP) values for thiophene-carboxylic acid derivatives correlate with antiproliferative activity in cancer cells (e.g., A431 cells). The naphtho-fused system likely elevates clogP, improving membrane permeability but reducing aqueous solubility .
Antiproliferative Activity :
- Thiophene derivatives (e.g., T1–T6 in Hollósy et al.'s study) exhibit stronger correlations between clogP and LD₅₀ values compared to furan analogs, suggesting enhanced bioactivity for lipophilic thiophenes .
Biological Activity
5-Bromo-1-chloronaphtho[2,1-b]thiophene-2-carboxylic acid is a complex organic compound known for its distinctive structural features and potential biological activities. This article explores its biological activity, synthesis, and implications in medicinal chemistry, supported by data tables and relevant studies.
Structural Overview
The compound features a naphthalene ring fused with a thiophene moiety, substituted with bromine and chlorine atoms along with a carboxylic acid functional group. Its molecular formula is , indicating a molecular weight of approximately 305.7 g/mol. The unique combination of halogen substitutions may influence its biological interactions and reactivity.
Biological Activities
Research into compounds similar to this compound suggests various potential biological activities:
- Antimicrobial Properties : Compounds with thiophene and naphthalene structures have shown significant antibacterial activity against various strains of bacteria, including Escherichia coli and Staphylococcus aureus.
- Anti-inflammatory Effects : The presence of the carboxylic acid group may enhance anti-inflammatory properties by modulating cytokine levels.
- Anticancer Potential : Similar compounds have been investigated for their ability to inhibit cancer cell proliferation, particularly through mechanisms involving tyrosine kinase inhibition.
The mechanism of action for this compound is hypothesized to involve:
- Interaction with Biological Macromolecules : Studies indicate that the compound may interact with proteins and nucleic acids, potentially leading to alterations in cellular signaling pathways.
- Modulation of Enzymatic Activity : The compound may inhibit specific enzymes involved in inflammatory responses or cancer cell proliferation.
Comparative Analysis
To better understand the uniqueness of this compound, it is useful to compare it with structurally related compounds:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 6-Chloro-3-hydroxybenzo[b]thiophene-2-carboxylic acid | Structure | Hydroxyl group may enhance solubility and biological activity. |
| 7-Chloro-1-benzothiophene-2-carboxylic acid | Structure | Simpler structure lacking naphthalene framework may limit applications. |
| 4-Bromo-thiophene-2-carboxylic acid | Structure | Does not possess the fused ring system found in naphthalenes; less complex reactivity. |
Case Studies and Research Findings
Several studies have explored the biological activities of related compounds:
- Antibacterial Activity : A study demonstrated that compounds similar to 5-Bromo-1-chloronaphtho[2,1-b]thiophene exhibited effective antibacterial properties against E. coli, with IC50 values ranging from 51.4 to 58.0 μg/mL at varying concentrations .
- Anti-inflammatory Mechanism : Another study highlighted that derivatives of benzothiophene carboxylic acids could alleviate symptoms of ulcerative colitis by modulating inflammatory cytokines and restoring gut microbiota balance .
- Anticancer Research : Investigations into indole derivatives indicated potential as EGFR inhibitors, showcasing the importance of structural modifications in enhancing anticancer efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
